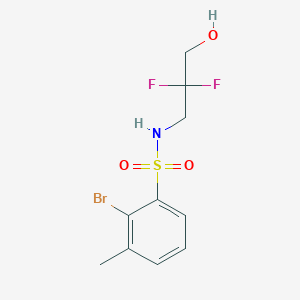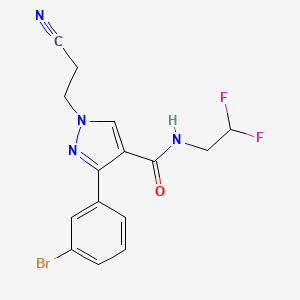
2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide is a complex organic compound characterized by the presence of bromine, fluorine, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-methylbenzenesulfonamide, which is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position.
Fluorination: The next step involves the introduction of the difluoro group. This can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to convert a suitable precursor into the 2,2-difluoro-3-hydroxypropyl group.
Coupling Reaction: Finally, the difluoro-3-hydroxypropyl group is coupled with the brominated sulfonamide through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet demand.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(2,2-difluoroethyl)-3-methylbenzenesulfonamide
- 2-bromo-N-(3-hydroxypropyl)-3-methylbenzenesulfonamide
- 2-chloro-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide
Uniqueness
Compared to similar compounds, 2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide is unique due to the combination of bromine and difluoro groups, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with specific desired properties.
Properties
IUPAC Name |
2-bromo-N-(2,2-difluoro-3-hydroxypropyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NO3S/c1-7-3-2-4-8(9(7)11)18(16,17)14-5-10(12,13)6-15/h2-4,14-15H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSTNNHCANCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NCC(CO)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6969849.png)
![N-[2-(1-methylpyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl]butanamide](/img/structure/B6969855.png)
![7-[(3-ethyl-5-methyl-1,2-oxazol-4-yl)methoxy]-2,2-dimethyl-3H-chromen-4-one](/img/structure/B6969862.png)
![1-Benzyl-3-[2-[3-methoxypropyl(methyl)amino]ethyl]-1-methylurea](/img/structure/B6969875.png)
![N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]-1-(5-methyl-1H-pyrazol-3-yl)propan-2-amine](/img/structure/B6969897.png)
![2-[(4-chloro-1-methylpyrrol-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6969898.png)
![N-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]morpholine-4-carboxamide](/img/structure/B6969902.png)
![1,3-Dimethyl-7-[2-(4-thiophen-2-ylpiperazin-1-yl)ethyl]purine-2,6-dione](/img/structure/B6969908.png)
![N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B6969912.png)
![5-[[4-(Cyclopropylmethyl)-2,3-dihydroquinoxalin-1-yl]sulfonyl]-2-fluorobenzonitrile](/img/structure/B6969917.png)
![3-[3-(1-Tert-butyl-5-oxo-1,2,4-triazol-4-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B6969925.png)
![N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-2-(furan-2-yl)morpholine-4-carboxamide](/img/structure/B6969932.png)
![N-butyl-2-[4-(3-methyl-6-oxopiperidine-3-carbonyl)piperazin-1-yl]acetamide](/img/structure/B6969936.png)
